5-((4-Bromophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound contains several functional groups including a thiazole, triazole, and piperazine ring, as well as methoxy and bromophenyl substituents. These groups are common in many pharmaceuticals and agrochemicals due to their ability to modulate the pharmacokinetic properties of a drug substance .
Synthesis Analysis
While the exact synthesis of this compound is not available, compounds with similar structures are typically synthesized via multi-step protocols involving reactions such as aminomethylation .Molecular Structure Analysis
The structure of similar compounds is typically confirmed using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Scientific Research Applications
Antimicrobial Activities
- 5-((4-Bromophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol derivatives have been found to possess significant antimicrobial activities. The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, for instance, is synthesized via a three-step protocol and has shown promising results in this area (Wujec & Typek, 2023).
Anti-inflammatory and Analgesic Properties
- Some derivatives of this compound have demonstrated significant anti-inflammatory and analgesic properties. For example, a series of 6-(α-amino-4-chlorobenzyl)thiazolo [3,2-b]-1,2,4-triazol-5-ols showed high and dose-dependent analgesic and anti-inflammatory activity without causing gastric lesions (Tozkoparan et al., 2004).
Potential in Cancer Therapy
- These compounds are being explored for their potential in cancer therapy due to their structural characteristics. Research on benzimidazole derivatives bearing 1,2,4-triazole, for instance, has shown promising results in the context of EGFR inhibitors, which are critical in the treatment of cancer (Karayel, 2021).
Antiproliferative Activity
- Derivatives of this compound have also been synthesized and evaluated for their antiproliferative activity. The 2-(2-Bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles have shown promising results in this regard, indicating potential use in the development of new therapeutic agents (Narayana et al., 2010).
Antiviral and Neuroprotective Properties
- These compounds also exhibit potential antiviral and neuroprotective properties. For instance, research on cinnamide derivatives has shown that they have effective activities against neurotoxicity induced by glutamine in PC12 cells and protective effects on cerebral infarction (Zhong et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a piperazine moiety, have been found to interact with a variety of targets, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
Compounds with similar structures have been found to modulate the pharmacokinetic properties of a drug substance .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of disease states, such as parkinson’s and alzheimer’s disease .
Pharmacokinetics
The piperazine moiety, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds with similar structures have been found to exhibit good antibacterial activity .
Properties
IUPAC Name |
5-[(4-bromophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN5O2S/c1-15-25-23-29(26-15)22(30)21(32-23)20(16-3-5-17(24)6-4-16)28-13-11-27(12-14-28)18-7-9-19(31-2)10-8-18/h3-10,20,30H,11-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZPFZIZZWCBDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCN(CC4)C5=CC=C(C=C5)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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